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Compound of Interest

Compound Name: 3,4,5-Tribromophenol

Cat. No.: B3086760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4,5-
tribromophenol, a significant halogenated phenolic compound. Due to the limited availability

of directly published experimental spectra for this specific isomer, this document combines

theoretical predictions, data from analogous compounds, and established spectroscopic

principles to offer a detailed analytical profile. This guide is intended to support researchers in

identification, characterization, and quality control efforts.

Spectroscopic Data Summary
The following tables summarize the expected and theoretical spectral data for 3,4,5-
tribromophenol across major analytical techniques.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Predicted)
¹H NMR (Proton NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.5 - 7.8 Singlet 2H H-2, H-6

~ 5.0 - 6.0 Singlet (broad) 1H -OH
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¹³C NMR (Carbon NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm Assignment

~ 150 - 155 C-1 (C-OH)

~ 135 - 140 C-3, C-5 (C-Br)

~ 120 - 125 C-4 (C-Br)

~ 115 - 120 C-2, C-6

Note: The predicted chemical shifts are based on the analysis of similar brominated phenolic

compounds and established increments for substituent effects on aromatic rings.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium C-H stretch (aromatic)

1600 - 1585 Medium to Strong C=C stretch (aromatic ring)

1500 - 1400 Medium to Strong C=C stretch (aromatic ring)

1300 - 1200 Strong C-O stretch (phenol)

800 - 600 Strong C-Br stretch

Below 900 Medium to Strong
C-H out-of-plane bend

(aromatic)

Note: While a transmission IR spectrum for 3,4,5-Tribromophenol is noted in the SpectraBase

database, direct access to the peak list is restricted.[1] The predicted values are based on

characteristic absorption frequencies for the functional groups present.

Table 3: Mass Spectrometry (MS) Data (Predicted)
Method: Electron Ionization (EI)
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m/z Ratio Relative Intensity Assignment

328, 330, 332, 334 High

[M]⁺ (Molecular ion peak

cluster due to bromine

isotopes)

251, 253, 255 Medium [M - Br]⁺

222, 224, 226 Medium [M - CO - Br]⁺

143, 145 Medium [M - 2Br]⁺

62 Low [C₅H₂]⁺

Note: The most characteristic feature of the mass spectrum of 3,4,5-tribromophenol will be

the isotopic pattern of the molecular ion, resulting from the presence of three bromine atoms

(⁷⁹Br and ⁸¹Br isotopes). The predicted fragments are based on common fragmentation

pathways for phenolic and halogenated aromatic compounds.

Experimental Protocols
The following are detailed, representative methodologies for acquiring the spectral data for

3,4,5-tribromophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 3,4,5-tribromophenol in 0.6-0.7 mL

of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.
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Use a standard pulse sequence.

Set the spectral width to cover the range of -2 to 12 ppm.

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

A longer acquisition time will be necessary compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR)

accessory.

Procedure:

Sample Preparation: Place a small amount of the solid 3,4,5-tribromophenol sample

directly onto the ATR crystal.

Background Scan: Perform a background scan of the empty ATR crystal to subtract

atmospheric and instrumental interferences.

Sample Scan: Acquire the spectrum of the sample.

Data Collection: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

Data Processing: Process the resulting spectrum to identify the characteristic absorption

bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Procedure:

Sample Preparation: Prepare a dilute solution of 3,4,5-tribromophenol in a suitable volatile

solvent such as dichloromethane or hexane.

GC Separation:

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes,

then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

Carrier Gas: Helium at a constant flow rate.

MS Detection:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 50 to 400.

The mass spectrometer will detect the fragments of the molecule as it elutes from the GC

column.

Visualized Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

3,4,5-tribromophenol.
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Workflow for Spectral Analysis of 3,4,5-Tribromophenol
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Workflow for the spectral analysis of 3,4,5-Tribromophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 3,4,5-Tribromophenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3086760#spectral-data-for-3-4-5-tribromophenol-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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